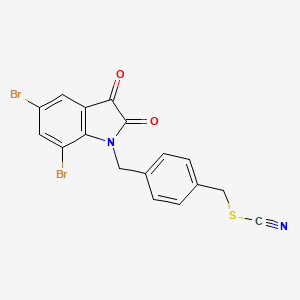
3'-Deoxy-3'-oxo-2',5'-bis-O-(triphenylmethyl)uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine is a synthetic derivative of uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of triphenylmethyl (trityl) protecting groups at the 2’ and 5’ positions and a ketone group at the 3’ position. The molecular formula of this compound is C47H38N2O6, and it has a molecular weight of 726.81 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine typically involves the protection of uridine’s hydroxyl groups with triphenylmethyl groups, followed by oxidation at the 3’ position to introduce the ketone functionality. The reaction conditions often involve the use of trityl chloride in the presence of a base such as pyridine or triethylamine to protect the hydroxyl groups. The oxidation step can be achieved using reagents like Dess-Martin periodinane or other mild oxidizing agents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine can undergo various chemical reactions, including:
Oxidation: The ketone group at the 3’ position can be further oxidized under strong oxidizing conditions.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Trifluoroacetic acid, hydrochloric acid
Major Products Formed
Oxidation: Further oxidized derivatives of the ketone group
Reduction: 3’-Hydroxy-2’,5’-bis-O-(triphenylmethyl)uridine
Substitution: Deprotected uridine derivatives
科学研究应用
3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs and derivatives.
Biology: Studied for its potential role in modifying RNA structures and functions.
Medicine: Investigated for its potential antiviral and anticancer properties, particularly in the context of nucleoside analog-based therapies.
Industry: Utilized in the development of novel pharmaceuticals and biochemical reagents.
作用机制
The mechanism of action of 3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine is primarily related to its ability to interact with nucleic acids. The compound can be incorporated into RNA, potentially altering its structure and function. The presence of the trityl protecting groups can also influence the compound’s interactions with enzymes and other biomolecules, affecting its biological activity .
相似化合物的比较
Similar Compounds
2’,5’-Di-O-trityluridine: Similar structure but lacks the ketone group at the 3’ position.
3’-Deoxy-3’-oxo-uridine: Lacks the trityl protecting groups at the 2’ and 5’ positions.
3’-Azido-3’-deoxy-5’-O-triphenylmethylthymidine: Contains an azido group instead of a ketone group and is used as an intermediate in the synthesis of antiviral drugs.
Uniqueness
3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine is unique due to the combination of the trityl protecting groups and the ketone functionality. This unique structure allows for specific interactions with nucleic acids and enzymes, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C47H38N2O6 |
|---|---|
分子量 |
726.8 g/mol |
IUPAC 名称 |
1-[(2R,3S,5R)-4-oxo-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C47H38N2O6/c50-41-31-32-49(45(52)48-41)44-43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)42(51)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,43-44H,33H2,(H,48,50,52)/t40-,43-,44-/m1/s1 |
InChI 键 |
FUUUXAKGRKGOHR-QSBCFWLISA-N |
手性 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C(=O)[C@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(=O)C(C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


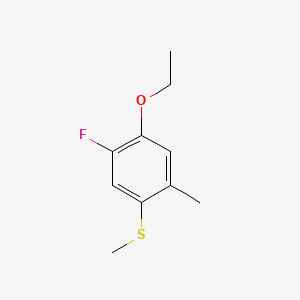
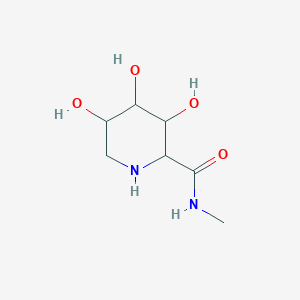
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)
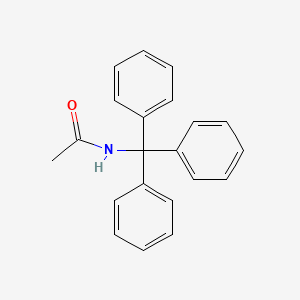

![(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate](/img/structure/B14757927.png)
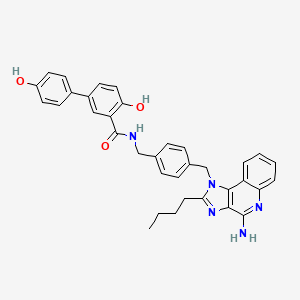
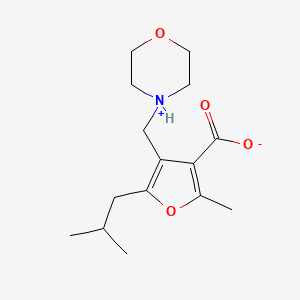
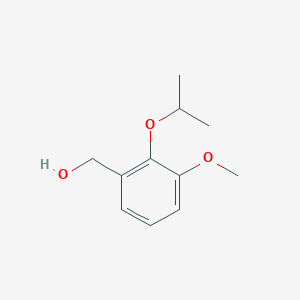

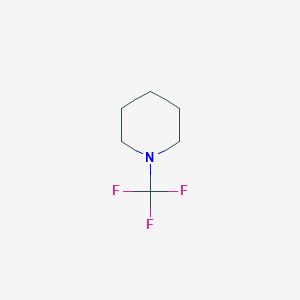
![(1R)-6,6'-Dibutyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14757952.png)

